![molecular formula C15H14N4S B1387608 Remodelin CAS No. 949912-58-7](/img/structure/B1387608.png)
Remodelin
Descripción general
Descripción
Remodelin is a potent acetyl-transferase NAT10 inhibitor . It has been used in research for its potential therapeutic effects on various diseases, including cancer .
Chemical Reactions Analysis
Remodelin has been shown to inhibit the expression of Hypoxia-inducible factors (HIFs) in cells. This inhibition occurs in a dose or time-dependent way, either through treatment with cobalt chloride (CoCl2) or hypoxia .
Aplicaciones Científicas De Investigación
Inhibition of Hypoxia-Inducible Factors (HIFs)
Remodelin has been shown to significantly inhibit HIF expression induced by hypoxia or constitutional activation. This inhibition also extends to HIF-associated angiogenesis, suggesting potential as a drug for tumor treatment .
Tumor Treatment and mRNA Acetylation
As a novel small molecule, Remodelin reduces NAT10 activity, preventing mRNA acetylation. This action has been effective in treating various types of tumors .
Prostate Cancer Growth Inhibition
Remodelin inhibits the growth of both androgen receptor (AR)-positive and AR-negative prostate cancers (PCas). It affects DNA replication through interaction with CDC6 and AR, and inhibits the growth of castration-resistant prostate cancer cells in vitro .
Cell Proliferation, Invasion, and Migration
Research indicates that Remodelin can reverse the effects on cell proliferation, invasion, and migration in several tumors, suggesting NAT10 as a potential therapeutic target .
Potential Drug Target for Head and Neck Squamous Cell Carcinoma (HNSCC)
Although still in early stages of research, Remodelin’s inhibition of NAT10 may present a new therapeutic strategy for HNSCC .
Modulation of NAT10 Activity
Remodelin might inhibit HIF expression by modulating NAT10 activity, which is further analyzed in NAT10 knock-down cells by interfering RNA .
Springer - Remodelin, an inhibitor of NAT10 Nature - Pharmacological effects of Remodelin MDPI - Inhibition of N-Acetyltransferase 10 BioMed Central - NAT10 as a potential prognostic biomarker
Mecanismo De Acción
Target of Action
Remodelin is a specific inhibitor of N-acetyltransferase 10 (NAT10) . NAT10 is an enzyme that modifies N (4)‐Acetylcytidine (ac4C) acetylation . Remodelin has been shown to inhibit the expression of Hypoxia-inducible factors (HIFs) , which are key mediators expressed under hypoxic conditions and are involved in many diseases such as cancer and abnormal angiogenesis .
Mode of Action
The presence of Remodelin can suppress the elevated level of HIF-1α protein and its nuclear translocation induced by either treatment of cobalt chloride (CoCl2) or hypoxia in a dose or time-dependent way . More importantly, Remodelin can also inhibit the constitutional expression of HIF-1α and HIF-2α in VHL mutant 786-0 cells . The inhibition of HIFs by Remodelin requires NAT10 activity .
Biochemical Pathways
Remodelin affects the OPG/RANK/RANKL and TGF-β/BMP/Wnt signaling pathways, which are crucial for bone homeostasis . These pathways regulate the balance between bone resorption and formation, relying on the coordinated activity of osteoclasts and osteoblasts . Remodelin’s inhibition of NAT10 activity impacts these pathways, leading to changes in bone remodeling .
Pharmacokinetics
It’s known that remodelin is a small molecule, which typically allows for good bioavailability .
Result of Action
In biological analysis, the treatment of cultured HUVECs with Remodelin could inhibit in vitro cell migration and invasion and tube-formation . This suggests that Remodelin could be a new potential inhibitor of HIFs for use in angiogenesis targeting therapy in either cancers or inflammatory diseases .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Remodelin. For instance, long-term exposure to microgravity can lead to a monthly loss of 1% –1.5% of volumetric bone mineral density in the weight-bearing bones due to increased bone resorption and decreased bone formation . This could potentially impact the effectiveness of Remodelin in bone remodeling.
Safety and Hazards
Propiedades
IUPAC Name |
4-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c16-9-11-5-7-12(8-6-11)14-10-20-15(17-14)19-18-13-3-1-2-4-13/h5-8,10H,1-4H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEJIFARBQJLML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)C#N)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
949912-58-7 | |
Record name | 949912-58-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is N-acetyltransferase 10 (NAT10), and what is its role in cells?
A1: N-acetyltransferase 10 (NAT10) is an enzyme primarily localized in the nucleolus that plays a role in various cellular processes, including RNA modification, specifically the addition of N4-acetylcytidine (ac4C) to RNA transcripts, and potentially in DNA replication and repair [, , , ].
Q2: How does Remodelin interact with NAT10?
A2: While initially reported as a NAT10 inhibitor, further research suggests that Remodelin might not directly interact with the active site of NAT10 and inhibit its catalytic activity []. Remodelin's mechanism of action, particularly its interaction with NAT10, requires further investigation.
Q3: What are the downstream effects of Remodelin treatment in cells?
A3: Studies have observed various effects of Remodelin in different cellular contexts:
- Nuclear architecture: Remodelin treatment can improve nuclear shape defects in cells with compromised nuclear lamina, such as those deficient in Lamin A/C or derived from Hutchinson-Gilford Progeria Syndrome (HGPS) patients [].
- Cellular senescence: Remodelin treatment appears to delay premature cellular senescence, potentially by restoring a defective nuclear import pathway mediated by Transportin-1 [].
- Mitochondrial metabolism: Research suggests that Remodelin treatment may alter mitochondrial lipid metabolism in cancer cells, impacting the levels of metabolites associated with fatty acid elongation and beta-oxidation [].
- Epithelial-mesenchymal transition (EMT): Remodelin has been reported to reverse the epithelial-to-mesenchymal transition (EMT) in some cancer cells, potentially contributing to its anti-cancer effects [, , ].
Q4: Does Remodelin affect other cellular pathways besides NAT10?
A4: Yes, research suggests that Remodelin might interact with multiple protein targets and impact various cellular processes. For instance, it has been shown to:
- Restore a Transportin-1 mediated nuclear import pathway in HGPS cells [].
- Affect microtubule organization, potentially contributing to its effects on nuclear shape [].
- Influence the expression of hypoxia-inducible factors (HIFs) [, ].
- Modulate the expression of genes involved in mitochondrial fatty acid metabolism [].
Q5: What is the molecular formula and weight of Remodelin?
A5: This information is currently unavailable in the provided research abstracts. A comprehensive characterization of Remodelin's structure is necessary.
Q6: Is there any spectroscopic data available for Remodelin?
A6: The research abstracts do not provide spectroscopic data for Remodelin.
Q7: What is known about Remodelin's material compatibility and stability?
A7: Information regarding Remodelin's stability under various conditions (temperature, pH, light exposure), its compatibility with different solvents and excipients, and its potential for degradation is currently lacking in the provided abstracts.
Q8: What is known about the structure-activity relationship (SAR) of Remodelin?
A8: The research abstracts do not provide specific details about the SAR of Remodelin. Understanding the structural elements critical for its biological activity could guide the development of more potent and selective analogs.
Q9: Is there any information available regarding the toxicology and safety profile of Remodelin?
A10: While some studies mention that Remodelin exhibits low toxicity in specific cell lines at tested concentrations [, , ], comprehensive toxicological studies are crucial to assess its safety profile in vitro and in vivo.
Q10: What are the key findings from in vitro studies on Remodelin?
A10: In vitro studies have demonstrated the following effects of Remodelin:
- Reduced viability of various cancer cell lines, including breast cancer, hepatocellular carcinoma, and multiple myeloma cells [, , , , , ].
- Attenuation of doxorubicin resistance in breast cancer cells [].
- Reversal of hypoxia-induced epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma cells [].
- Improved nuclear shape in HGPS cells and aged normal cells [].
Q11: What are the key findings from in vivo studies on Remodelin?
A11: In vivo studies have shown that Remodelin:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.